beta-Carbamoyl-beta-cyano-3,5-di-tert-butyl-4-hydroxystyrene
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Overview
Description
Beta-Carbamoyl-beta-cyano-3,5-di-tert-butyl-4-hydroxystyrene: is a complex organic compound characterized by its unique structural features, including a carbamoyl group, a cyano group, and tert-butyl groups attached to a hydroxystyrene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-Carbamoyl-beta-cyano-3,5-di-tert-butyl-4-hydroxystyrene typically involves multi-step organic reactions. One common approach is the condensation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with malononitrile in the presence of a base, followed by the addition of a carbamoyl group through a subsequent reaction with an appropriate amine. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Beta-Carbamoyl-beta-cyano-3,5-di-tert-butyl-4-hydroxystyrene undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to an amine.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is effective.
Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, amines, and halogenated derivatives, which can be further utilized in various chemical syntheses.
Scientific Research Applications
Beta-Carbamoyl-beta-cyano-3,5-di-tert-butyl-4-hydroxystyrene has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which beta-Carbamoyl-beta-cyano-3,5-di-tert-butyl-4-hydroxystyrene exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the cyano and carbamoyl groups can participate in nucleophilic and electrophilic reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Beta-Carbamoyl-beta-cyano-3,5-di-tert-butyl-4-hydroxybenzene
- Beta-Carbamoyl-beta-cyano-3,5-di-tert-butyl-4-hydroxyphenylacetylene
Uniqueness
Beta-Carbamoyl-beta-cyano-3,5-di-tert-butyl-4-hydroxystyrene is unique due to the presence of both a styrene moiety and multiple functional groups, which confer distinct reactivity and stability. This combination of features makes it a valuable compound for various applications and distinguishes it from other similar compounds.
Properties
CAS No. |
83677-19-4 |
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Molecular Formula |
C18H24N2O2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C18H24N2O2/c1-17(2,3)13-8-11(7-12(10-19)16(20)22)9-14(15(13)21)18(4,5)6/h7-9,21H,1-6H3,(H2,20,22)/b12-7+ |
InChI Key |
GUBROJUTOMZSOC-KPKJPENVSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C(\C#N)/C(=O)N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C(C#N)C(=O)N |
Origin of Product |
United States |
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